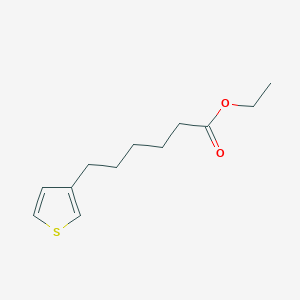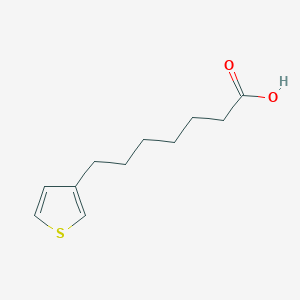
3-Acetoxy-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-4’-methylbenzophenone, also known as AMBP, is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . It has gained significant attention in the scientific community due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzophenone or 3-acetoxy-2-methylbenzophenone and amine derivatives . Another study reported the synthesis of benzamides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-4’-methylbenzophenone is represented by the linear formula C16H14O3 . The InChI code for this compound is 1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 .Relevant Papers Several relevant papers were found during the search. One paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses a rhodium(III)-catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes .
Aplicaciones Científicas De Investigación
Photochemical Reactions and Spectroscopy
- Photophysical and Photochemical Behavior : 3-Methylbenzophenone (3-MeBP), closely related to 3-Acetoxy-4'-methylbenzophenone, exhibits unique photophysical and photochemical behaviors. Investigations using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy, along with density functional theory (DFT) calculations, revealed its distinct reactions in various solvents and conditions (Ma et al., 2013).
Organic Synthesis and Chemical Properties
- Enantioselective Electrodes and Electroreduction : Studies on the electrochemical reduction of similar compounds, like 4-Methylbenzophenone, have shown the potential for creating enantioselective electrodes. This process, studied in dimethylformamide (DMF) with lithium bromide, highlights the compound's utility in stereoselective reactions and organic synthesis (Schwientek et al., 1999).
- Photochemical Synthesis and Reactions : Research on similar benzophenone derivatives, like 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, demonstrates the potential for photochemical synthesis and transacylation processes, leading to the formation of products like 2-methoxyxanthone. This indicates the versatility of these compounds in photochemical transformations (Diaz-Mondejar & Miranda, 1982).
Materials Science and Photonics
- Nonlinear Optical Properties : Research into hydrazones derived from related compounds like 4-methylbenzophenone has unveiled their significant nonlinear optical properties. These properties are crucial in developing materials for optical device applications, such as optical limiters and switches, suggesting similar potential for 3-Acetoxy-4'-methylbenzophenone derivatives (Naseema et al., 2010).
Analytical Chemistry and Food Safety
- Detection in Food Products : The analysis of benzophenone derivatives, such as 4-Methylbenzophenone, in food products like breakfast cereals, using techniques like gas chromatography-tandem mass spectrometry, points to the application of these compounds in food safety and quality control (Van Hoeck et al., 2010).
Propiedades
IUPAC Name |
[3-(4-methylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)19-12(2)17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDKWXXUUDBCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641622 |
Source


|
| Record name | 3-(4-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-methylbenzophenone | |
CAS RN |
890099-36-2 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














